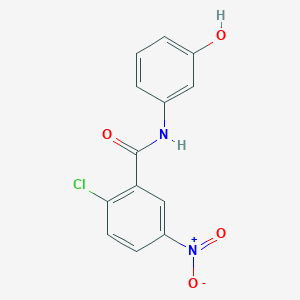
2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-hydroxyphenyl)acetamide is a chemical compound with the molecular weight of 185.61 . It’s synthesized through chloroacetylation of m- and p-aminophenols .
Synthesis Analysis
The synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide involves the chloroacetylation of m- and p-aminophenols in the presence of acetic acid, acetonitrile, and tetrahydrofuran as a solvent .Chemical Reactions Analysis
The structure of synthesized substances is established by methods of IR, PMR, mass spectroscopy .Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide involves its ability to inhibit certain enzymes and affect cellular signaling pathways. Specifically, this compound has been shown to inhibit tyrosinase by binding to the active site of the enzyme, thereby preventing the formation of melanin. Additionally, this compound has been shown to inhibit urease by binding to the nickel ion in the active site of the enzyme, thereby preventing the hydrolysis of urea. This compound has also been shown to affect the MAPK/ERK pathway by inhibiting the phosphorylation of ERK1/2, which leads to the inhibition of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of tyrosinase and urease in a dose-dependent manner. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound has a protective effect against oxidative stress and inflammation, which are involved in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide in lab experiments is its ability to inhibit specific enzymes and affect cellular signaling pathways, which makes it a useful tool for studying the molecular mechanisms involved in various diseases. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are many future directions for research involving 2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Finally, more research is needed to investigate the molecular mechanisms involved in the inhibitory effects of this compound on enzymes and cellular signaling pathways.
Synthesemethoden
The synthesis of 2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-amino-phenol in the presence of a coupling agent. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes such as tyrosinase and urease, which are involved in the development of certain diseases. Additionally, this compound has been shown to have an effect on cellular signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This makes this compound a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-hydroxyphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-12-5-4-9(16(19)20)7-11(12)13(18)15-8-2-1-3-10(17)6-8/h1-7,17H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICNCWRVKCANQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


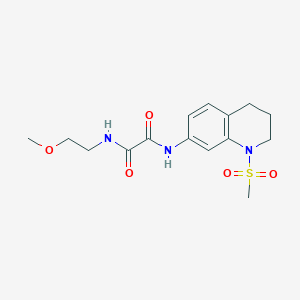
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2622914.png)
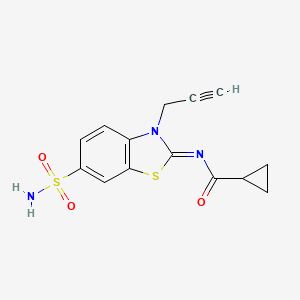
![5-Chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2622916.png)
![2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide](/img/structure/B2622917.png)
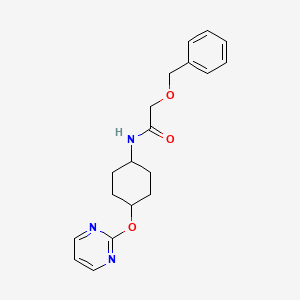
![Methyl 2-[2-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B2622920.png)
![{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone](/img/structure/B2622921.png)
![(E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2622924.png)
![N-[Cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2622927.png)

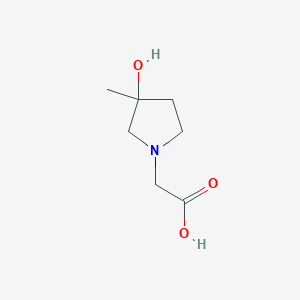
![3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2622931.png)